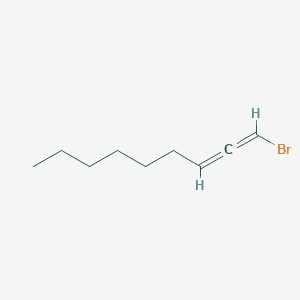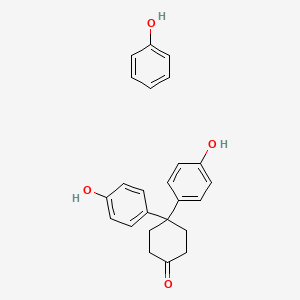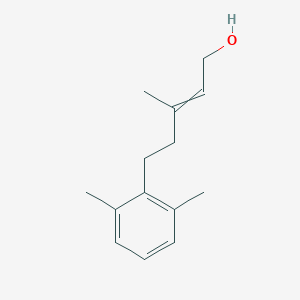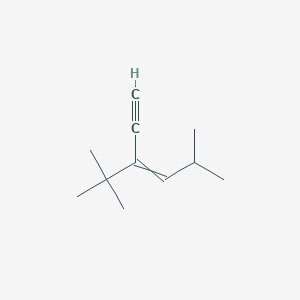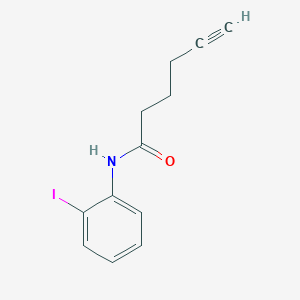
Benzene-1,2,3,4,5,6-hexacarboxylic acid;piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2,3,4,5,6-hexacarboxylic acid;piperidine:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Hexamethylbenzene: Benzene-1,2,3,4,5,6-hexacarboxylic acid can be synthesized by the oxidation of hexamethylbenzene using alkaline potassium permanganate in cold conditions or hot concentrated nitric acid.
From Mellite Mineral: The acid can also be prepared by warming mellite (honeystone) with ammonium carbonate, followed by the addition of ammonia to the solution. The precipitated alumina is filtered off, and the ammonium salt of the acid is purified by recrystallization.
Industrial Production Methods: Industrial production methods for benzene-1,2,3,4,5,6-hexacarboxylic acid typically involve large-scale oxidation processes using pure carbon, graphite, or hexamethylbenzene as starting materials. The use of alkaline potassium permanganate or concentrated nitric acid is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced to form pyromellitic acid (C10H6O8) upon dry distillation.
Substitution: Long digestion with phosphorus pentachloride forms the acid chloride, which crystallizes in needles and melts at 190°C.
Common Reagents and Conditions:
Oxidizing Agents: Alkaline potassium permanganate, concentrated nitric acid.
Reducing Agents: Hydrogen sulfide for decomposing lead salts.
Substitution Reagents: Phosphorus pentachloride for forming acid chlorides.
Major Products:
Pyromellitic Acid: Formed upon dry distillation.
Acid Chlorides: Formed by reaction with phosphorus pentachloride.
Applications De Recherche Scientifique
Chemistry:
Metal-Organic Frameworks (MOFs): Benzene-1,2,3,4,5,6-hexacarboxylic acid is used as a linker in the synthesis of MOFs due to its multiple carboxyl groups, which can coordinate with metal ions.
Biology and Medicine:
Drug Delivery: The compound’s ability to form stable complexes with metal ions makes it useful in drug delivery systems.
Industry:
Mécanisme D'action
The mechanism of action of benzene-1,2,3,4,5,6-hexacarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, the compound can enhance the stability and bioavailability of the drug by forming a complex with metal ions .
Comparaison Avec Des Composés Similaires
Pyromellitic Acid (C10H6O8): A benzene derivative with four carboxyl groups.
Phthalic Acid (C8H6O4): A benzene derivative with two carboxyl groups.
Terephthalic Acid (C8H6O4): Another benzene derivative with two carboxyl groups.
Uniqueness: Benzene-1,2,3,4,5,6-hexacarboxylic acid is unique due to its six carboxyl groups, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of metal-organic frameworks and other applications requiring stable metal complexes .
Propriétés
Numéro CAS |
840539-94-8 |
|---|---|
Formule moléculaire |
C22H28N2O12 |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
benzene-1,2,3,4,5,6-hexacarboxylic acid;piperidine |
InChI |
InChI=1S/C12H6O12.2C5H11N/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;2*1-2-4-6-5-3-1/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);2*6H,1-5H2 |
Clé InChI |
FYLCOHDNWFKUJU-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC1.C1CCNCC1.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)

![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
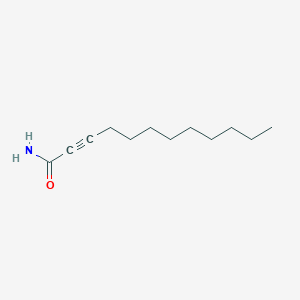
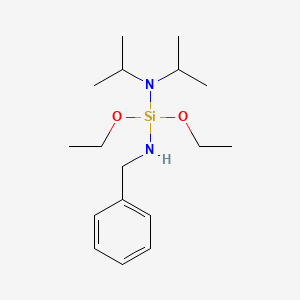
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
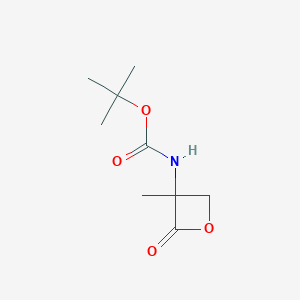
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
